molecular formula C16H16FNOS B2872202 1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2309258-43-1

1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2872202
CAS RN: 2309258-43-1
M. Wt: 289.37
InChI Key: CWWWUOXQYSFQAM-UHFFFAOYSA-N
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Description

The compound “1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone” is a complex organic molecule. It contains a benzothiophene moiety, which is a polycyclic aromatic compound with a fused benzene and thiophene ring . It also contains an 8-azabicyclo[3.2.1]octane moiety, which is a type of nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many biologically active compounds, including tropane alkaloids . The synthesis could involve enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and a fluorine atom. The 8-azabicyclo[3.2.1]octane moiety would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzothiophene and 8-azabicyclo[3.2.1]octane moieties. These structures could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the bicyclic structure could influence properties such as polarity, solubility, and stability .

Future Directions

Future research could involve further exploration of the synthesis and potential applications of this compound, particularly given the biological activity of compounds containing the 8-azabicyclo[3.2.1]octane moiety .

properties

IUPAC Name

1-benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c17-11-8-12-5-6-13(9-11)18(12)16(19)15-7-10-3-1-2-4-14(10)20-15/h1-4,7,11-13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWUOXQYSFQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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